Undecylprodigiosin

Vue d'ensemble

Description

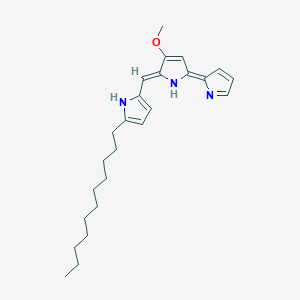

Undecylprodigiosin is a red-colored tripyrrole compound produced as a secondary metabolite by various bacterial strains, including species of Streptomyces and Serratia.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The biosynthesis of undecylprodigiosin involves several enzymatic steps. It starts with the transformation of PCP apoprotein into the holoprotein using acetyl CoA and PPtase. This is followed by adenylation utilizing L-proline and ATP, oxidation by dehydrogenase enzyme, and elongation by decarboxylative condensation with malonyl CoA and L-serine. The compound is then cyclized, oxidized, and methylated to form the intermediate 4-methoxy-2,2′-bipyrrole-5-carboxaldehyde, which reacts with 2-undecylpyrrole to give this compound .

Industrial Production Methods

High-level production of this compound has been achieved using synthetic biology approaches. For instance, the production in Streptomyces coelicolor M145 was significantly increased using the ɸBT1 and ɸC31 integrase strategy . This method allows for the efficient and scalable production of this compound, making it suitable for industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions

Undecylprodigiosin undergoes various chemical reactions, including oxidation, reduction, and substitution. The 4-methoxypyrrolic core of prodigiosins, including this compound, bears a cationic charge at physiological pH, which is critical for DNA binding .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The specific conditions depend on the desired reaction and the target product.

Major Products Formed

The major products formed from the reactions of this compound include various derivatives with potential pharmaceutical applications, such as anticancer and immunosuppressant agents .

Applications De Recherche Scientifique

Antimicrobial Activity

Undecylprodigiosin exhibits notable antimicrobial properties against a variety of pathogens. Research indicates that it is particularly effective against:

- Gram-negative bacteria: Salmonella, Proteus mirabilis, Shigella, and Enterococcus species.

- Fungi: Some studies have highlighted its antifungal capabilities as well .

The antimicrobial mechanism involves disrupting microbial cell membranes and inhibiting essential cellular functions, making this compound a potential candidate for developing new antibiotics.

Anticancer Properties

This compound has been extensively studied for its anticancer effects. Key findings include:

- Induction of Apoptosis: Studies have shown that this compound can induce apoptosis in cancer cells, such as P388 cells, by arresting the cell cycle at the G2/M phase and activating specific signaling pathways (e.g., p38 and JNK) without involving reactive oxygen species (ROS) .

- Inhibition of Tumor Growth: In vivo studies demonstrated that this compound significantly inhibited tumor growth in various cancer models, indicating its potential as an anticancer therapeutic agent .

Immunosuppressive Effects

Research has indicated that this compound possesses immunosuppressive properties, which may be beneficial in managing autoimmune diseases or in transplant medicine. Its ability to modulate immune responses can help reduce inflammation and tissue damage associated with these conditions .

Cosmetic Applications

The anti-melanogenic effects of this compound have been explored in cosmetic formulations aimed at reducing hyperpigmentation. It has been shown to inhibit key enzymes involved in melanin production, such as tyrosinase and dopachrome tautomerase, suggesting its potential use in skin-whitening products .

Biotechnological Applications

This compound's unique properties have led to its exploration in various biotechnological applications:

- Food Industry: Its use as a natural colorant in food products has been researched due to its vibrant red hue and safety profile.

- Biocatalysis: Proteins involved in this compound synthesis have been identified as potential biocatalysts for regio- and stereoselective reactions, enhancing synthetic chemistry processes .

Recent Advances in Production

Recent studies have focused on improving the yield and efficiency of this compound production. For instance, using collagen hydrolysate as a precursor has shown promise for cost-effective synthesis . Additionally, genome analyses of Streptomyces strains have identified regulatory pathways that can enhance production levels .

Case Studies

Mécanisme D'action

Undecylprodigiosin exerts its effects through multiple mechanisms. It has been shown to block the proliferation of human T and B lymphocytes by inhibiting the phosphorylation of the retinoblastoma protein, which is crucial for cell cycle progression . Additionally, it acts as a membrane proton shuttle, facilitating the transport of protons across cellular membranes .

Comparaison Avec Des Composés Similaires

Activité Biologique

Undecylprodigiosin (UP) is a member of the prodigiosin family, characterized by its tripyrrolic structure and notable bioactive properties. This compound is primarily produced by certain strains of Streptomyces, particularly Streptomyces coelicolor, and has garnered attention for its diverse biological activities, including anticancer, antifungal, immunosuppressive, and antimalarial effects.

Chemical Structure and Biosynthesis

This compound is synthesized through a multi-step biosynthetic pathway involving the condensation of pyrrole derivatives. The key steps include:

- Synthesis of bipyrrolic compounds from L-proline.

- Condensation with mono-pyrrole derived from malonyl-CoA.

This complex biosynthetic process is regulated by specific gene clusters, which have been identified through genomic studies. For instance, the this compound gene cluster has shown homology to other antibiotic-producing gene clusters within the Streptomyces genus, indicating evolutionary relationships among these compounds .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. A study conducted on P388 murine leukemia cells revealed that UP induces apoptosis and inhibits cell proliferation by arresting the cell cycle at the G2/M phase. The mechanism involves the activation of specific signaling pathways, particularly p38 and JNK, while showing no involvement from ERK1/2 signaling pathways .

Key Findings:

- Cell Cycle Arrest : UP causes G2/M phase arrest in cancer cells.

- Apoptotic Induction : The compound triggers apoptosis through ribosomal targeting.

- Reactive Oxygen Species (ROS) : Unlike some anticancer agents, UP does not significantly generate ROS during its action .

Antimicrobial Properties

This compound has also been noted for its antimicrobial activity against various pathogens. Studies indicate that it possesses efficacy against bacteria such as Corynebacterium spp., as well as antifungal properties . The compound's ability to inhibit microbial growth is attributed to its interference with cellular processes in target organisms.

Immunosuppressive Effects

In addition to its anticancer and antimicrobial activities, this compound has shown immunosuppressive effects. This property is particularly relevant in therapeutic contexts where modulation of immune responses is desirable, such as in organ transplantation or autoimmune diseases .

Anti-Melanogenic Activity

Recent studies have explored the anti-melanogenic effects of this compound using B16 murine melanoma cells. Findings indicate that UP significantly inhibits melanin production by downregulating key enzymes involved in melanogenesis, including tyrosinase and its related proteins. This suggests potential applications in cosmetic formulations aimed at skin lightening .

Summary of Biological Activities

Case Studies

- P388 Cancer Cells Study : A detailed investigation into the anticancer mechanisms of UP revealed its role in cell cycle regulation and apoptosis induction via ribosomal interaction .

- Anti-Melanogenic Study : The efficacy of UP in reducing melanin production was assessed in B16 melanoma cells, highlighting its potential use in dermatological applications .

- Immunomodulation Research : Studies have shown that this compound can suppress immune responses, which could be beneficial in clinical settings requiring immunosuppression .

Propriétés

IUPAC Name |

(2Z)-3-methoxy-5-(1H-pyrrol-2-yl)-2-[(5-undecyl-1H-pyrrol-2-yl)methylidene]pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35N3O/c1-3-4-5-6-7-8-9-10-11-13-20-15-16-21(27-20)18-24-25(29-2)19-23(28-24)22-14-12-17-26-22/h12,14-19,26-27H,3-11,13H2,1-2H3/b24-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIYSWASSDOXZLC-MOHJPFBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC1=CC=C(N1)C=C2C(=CC(=N2)C3=CC=CN3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC1=CC=C(N1)/C=C\2/C(=CC(=N2)C3=CC=CN3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001315967 | |

| Record name | Undecylprodigiosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52340-48-4 | |

| Record name | Undecylprodigiosin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52340-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Undecylprodigiosin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052340484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecylprodigiosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UNDECYLPRODIGIOSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQ2HK5E6ZG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.